1-(2-Chlorophenyl)semicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)semicarbazide is an organic compound with the molecular formula C7H8ClN3O. It is a derivative of semicarbazide, where the hydrogen atom of the phenyl ring is substituted by a chlorine atom at the ortho position. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)semicarbazide can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzoyl chloride with semicarbazide hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium at room temperature, yielding this compound as a white crystalline solid .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)semicarbazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chlorophenyl)semicarbazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)semicarbazide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Semicarbazide: The parent compound without the chlorine substitution.
1-(4-Chlorophenyl)semicarbazide: A similar compound with the chlorine atom at the para position.
1-(2-Bromophenyl)semicarbazide: A compound with a bromine atom instead of chlorine at the ortho position
Uniqueness: 1-(2-Chlorophenyl)semicarbazide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the chlorine atom at the ortho position can enhance its binding affinity to certain enzymes, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H8ClN3O |
---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
(2-chloroanilino)urea |
InChI |
InChI=1S/C7H8ClN3O/c8-5-3-1-2-4-6(5)10-11-7(9)12/h1-4,10H,(H3,9,11,12) |
InChI Key |
RPMRXVRUYPWFJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NNC(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.